TL12-186
Vue d'ensemble
Description
TL12-186 is a multikinase degrading PROTAC.
Applications De Recherche Scientifique
Dégradeur multi-kinases
TL12-186 est un dégradeur multi-kinases {svg_1}. Il s'agit d'un type de PROTAC (chimère ciblant la protéolyse) qui est conçu pour dégrader une gamme de kinases {svg_2}. Cela en fait un outil précieux dans l'étude de la fonction des kinases et le développement de nouvelles stratégies thérapeutiques.
Recherche sur le cancer
This compound a été utilisé dans la recherche sur le cancer, en particulier dans l'étude de la leucémie aiguë myéloïde (LAM) {svg_3}. Il a été démontré qu'il réduisait l'expression de FLT3, une protéine souvent surexprimée dans la LAM, et qu'il inhibait la prolifération des lignées cellulaires de LAM {svg_4}.
Étude de la dégradation des protéines
Le composé est utilisé dans l'étude de la dégradation des protéines {svg_5}. En observant les effets de this compound sur diverses kinases, les chercheurs peuvent obtenir des informations sur les mécanismes de la dégradation des protéines et le rôle des ligases ubiquitines {svg_6}.
Développement de nouveaux médicaments
La capacité de this compound à dégrader plusieurs kinases en fait un point de départ prometteur pour le développement de nouveaux médicaments {svg_7}. En modifiant la structure de this compound, les chercheurs pourraient être en mesure de développer des dégradeurs de kinases plus sélectifs {svg_8}.
Étude de l'inhibition des kinases
This compound est un inhibiteur de kinases {svg_9}. Cela signifie qu'il peut se lier aux kinases et les empêcher d'exercer leur fonction normale. Cela en fait un outil utile dans l'étude de l'inhibition des kinases et de ses effets sur la fonction cellulaire {svg_10}.
Profilage de la famille des kinases dépendantes des cyclines (CDK)
This compound a été utilisé dans une étude approfondie de la dégradation cinétique du PROTAC pan-kinase, appliquée à 16 membres de la famille des kinases dépendantes des cyclines (CDK) {svg_11}. Cela permet une surveillance luminescente en cellules vivantes de la dégradation {svg_12}.
Mécanisme D'action
Target of Action
TL12-186, also known as N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide, is a Cereblon-dependent multi-kinase PROTAC degrader . The primary targets of this compound include a range of kinases such as CDK, BTK, FLT3, Aurora kinases, TEC, ULK, ITK, and others .
Mode of Action
This compound operates by binding to its targets and recruiting E3 ligase for degrading the whole target protein via the ubiquitin-proteasome pathway . It inhibits CDK2/cyclin A and CDK9/cyclin T1 with IC50 values of 73 nM and 55 nM respectively .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By degrading a range of kinases, it impacts the signaling pathways these kinases are involved in. For instance, the degradation of CDKs can influence cell cycle regulation . Furthermore, the degradation of BTK can affect B-cell receptor signaling .
Pharmacokinetics
PROTACs can continue to work even after they have been cleared from the system due to their catalytic mode of action .
Result of Action
The action of this compound results in the degradation of its target proteins, leading to the disruption of the biochemical pathways they are involved in . For example, it has been shown to inhibit the proliferation of wild-type CRBN-expressing cells . It also inhibits IFN-γ-stimulated STAT1 phosphorylation without causing degradation of JAK1 or JAK2 .
Action Environment
The action of this compound, like other PROTACs, can be influenced by various environmental factors. These factors can include the presence of the necessary E3 ligases and the ubiquitin-proteasome system components in the cell. The cellular environment can also impact the stability and efficacy of the compound .
Activité Biologique
The compound N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide is a complex organic molecule with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups, including a piperazine ring, a pyrimidine moiety, and an isoindolin scaffold. These components contribute to its potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C29H38ClN5O6S
- Molecular Weight : 585.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The presence of the piperazine and pyrimidine rings suggests potential inhibition of kinases or other enzymes critical for cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example, it has shown promise in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cells:
In Vivo Studies
Preclinical studies involving animal models have indicated that the compound can reduce tumor size significantly when administered at appropriate dosages. For instance, in xenograft models of human tumors, a dosage of 50 mg/kg resulted in a 40% reduction in tumor volume compared to control groups.
Case Study 1: Breast Cancer Model
In a study published by Smith et al. (2023), the compound was tested in a mouse model bearing MCF-7 tumors. The results showed:
- Tumor Volume Reduction : 45% after 4 weeks of treatment.
- Survival Rate : Increased by 30% compared to untreated controls.
Case Study 2: Lung Cancer Efficacy
A separate study focused on A549 lung cancer cells demonstrated that:
- Mechanism : The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.
- Efficacy : An IC50 value of 22.3 µM was recorded, indicating potent cytotoxicity against lung cancer cells.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Target Engagement : The compound binds selectively to the ATP-binding site of specific kinases, inhibiting their activity.
- Synergistic Effects : Combination therapies with existing chemotherapeutics have shown enhanced efficacy, suggesting potential for use in multi-drug regimens.
- Toxicological Profile : Preliminary toxicity assessments indicate a favorable profile with minimal off-target effects at therapeutic doses.
Propriétés
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H51ClN10O9S/c1-28(2)65(61,62)36-9-4-3-7-33(36)50-40-32(45)26-48-44(52-40)49-29-10-12-30(13-11-29)54-19-17-53(18-20-54)21-23-64-25-24-63-22-16-46-38(57)27-47-34-8-5-6-31-39(34)43(60)55(42(31)59)35-14-15-37(56)51-41(35)58/h3-13,26,28,35,47H,14-25,27H2,1-2H3,(H,46,57)(H,51,56,58)(H2,48,49,50,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGWQHGVASHCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H51ClN10O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TL12-186 achieve targeted protein degradation, and what makes its action different from traditional kinase inhibitors?
A: Unlike traditional kinase inhibitors that block the active site of a kinase, this compound acts as a "molecular bridge." It achieves this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. [, ] This forced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome, the cell's protein degradation machinery. [, ] This mechanism allows this compound to induce the degradation of target proteins rather than just inhibiting their activity.
Q2: The research mentions that this compound exhibits distinct degradation kinetics across the cyclin-dependent kinase (CDK) family. Could you elaborate on these findings and their implications?
A: Studies utilizing this compound on 16 CDK family members revealed significant variations in degradation rates, potencies (DC50 values), and the extent of degradation (Dmax). [] While most CDKs displayed rapid and near-complete degradation, cell cycle-associated CDKs like CDK2 exhibited multimodal and partial degradation patterns. [] Interestingly, this compound effectively degraded CDK2 in unsynchronized or G1-arrested cells but showed minimal effect in S or G2/M arrested cells. [] This cell cycle-dependent degradation suggests that the formation of the this compound-mediated ternary complex, crucial for degradation, is influenced by the target protein's cellular context and interactions. []
Q3: Beyond CDKs, were any other proteins found to be susceptible to degradation by this compound? What does this tell us about the compound's specificity?
A: Research using tandem mass tag proteomic analysis showed that in addition to BTK and TEC, this compound also degraded FAK/PYK2 and FER in human platelets. [] This finding highlights that this compound, while potent against certain kinases, may not be strictly selective for a single kinase family. The degradation of multiple targets underscores the importance of comprehensive profiling for PROTAC compounds to understand potential on-target and off-target effects fully.
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